molecular formula C11H15ClN6 B7092662 N-[(1-tert-butyltriazol-4-yl)methyl]-5-chloropyrazin-2-amine

N-[(1-tert-butyltriazol-4-yl)methyl]-5-chloropyrazin-2-amine

Cat. No.: B7092662
M. Wt: 266.73 g/mol
InChI Key: BIVAWFFHWOSHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-tert-butyltriazol-4-yl)methyl]-5-chloropyrazin-2-amine is a chemical compound known for its applications in various scientific fields This compound is characterized by its unique structure, which includes a tert-butyl group attached to a triazole ring, and a chloropyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-5-chloropyrazin-2-amine typically involves multiple steps. One common method includes the formation of the triazole ring through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its efficiency and selectivity, often referred to as "click chemistry" . The chloropyrazine moiety can be introduced through nucleophilic substitution reactions, where a suitable pyrazine derivative is reacted with a chlorinating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1-tert-butyltriazol-4-yl)methyl]-5-chloropyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives .

Scientific Research Applications

N-[(1-tert-butyltriazol-4-yl)methyl]-5-chloropyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[(1-tert-butyltriazol-4-yl)methyl]-5-chloropyrazin-2-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound can form covalent bonds with biomolecules, enabling its use in bioorthogonal reactions. The pathways involved often include coordination chemistry and covalent modification of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-tert-butyltriazol-4-yl)methyl]-5-chloropyrazin-2-amine is unique due to its specific combination of a tert-butyl group and a chloropyrazine moiety, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[(1-tert-butyltriazol-4-yl)methyl]-5-chloropyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN6/c1-11(2,3)18-7-8(16-17-18)4-14-10-6-13-9(12)5-15-10/h5-7H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVAWFFHWOSHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)CNC2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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